7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(benzyloxy)carbonyl]amino}butanoate
Description
7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic ester derivative combining a tetrahydrocyclopenta[c]chromenone core with a benzyloxycarbonyl (Cbz)-protected amino acid moiety. The chromenone scaffold features a fused cyclopentane and benzopyran ring system substituted with a methyl group at position 7 and a ketone at position 2. The ester linkage at position 9 connects this scaffold to a 2-amino-butanoate group, where the amino functionality is protected by a benzyloxycarbonyl group.
Key structural features include:
- Chromenone core: A bicyclic system with aromatic and ketone functionalities, which may confer stability and π-π stacking interactions.
- Cbz-protected amino acid: The benzyloxycarbonyl group enhances solubility and protects the amino group during synthetic steps, a strategy observed in peptide synthesis .
- Ester linkage: Facilitates hydrolysis under physiological conditions, a common prodrug design element.
Properties
Molecular Formula |
C25H25NO6 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C25H25NO6/c1-3-19(26-25(29)30-14-16-8-5-4-6-9-16)24(28)32-21-13-15(2)12-20-22(21)17-10-7-11-18(17)23(27)31-20/h4-6,8-9,12-13,19H,3,7,10-11,14H2,1-2H3,(H,26,29) |
InChI Key |
UAPIBKCVZHHLAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=CC(=CC2=C1C3=C(CCC3)C(=O)O2)C)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the chromen ring system, followed by the introduction of the butanoate ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to three categories of analogs: chromenone derivatives, Cbz-protected amino acid esters, and spirocyclic compounds.
Chromenone Derivatives
Chromenones are widely studied for their pharmacological properties. For example:
- Isorhamnetin-3-O-glycoside (isolated from Zygophyllum fabago) shares a benzopyran backbone but lacks the cyclopentane ring and amino acid ester. Its bioactivity is attributed to hydroxyl and glycoside groups, whereas the methyl and Cbz groups in the target compound may alter polarity and metabolic stability .
- 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (from ) includes a spirocyclic chromenone-like system.
Cbz-Protected Amino Acid Esters
- (R)-Methyl 3-((4-methoxybenzyl)oxy)butanoate () shares an esterified amino acid structure but lacks the chromenone core. Its synthesis involved similar protecting group strategies (e.g., benzyloxy groups), though the target compound’s Cbz group may offer superior stability in acidic conditions .
- Zygocaperoside () contains glycosidic linkages instead of ester bonds, highlighting differences in hydrolytic susceptibility and bioavailability.
Spirocyclic and Fused-Ring Systems
- The 7-oxa-9-aza-spiro[4.5]decane-6,10-dione derivatives () exhibit spirocyclic architectures, whereas the target compound’s fused cyclopentane-chromenone system may enhance planarity and π-system interactions.
Research Findings and Challenges
- Synthetic Complexity: The target compound’s synthesis likely requires sequential protection/deprotection steps, akin to methods for (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate . Challenges include regioselective esterification and avoiding racemization at the amino acid center.
- Spectroscopic Characterization : As with Isorhamnetin-3-O-glycoside , NMR and HRMS would confirm structure, with key signals including:
- ¹H NMR : Aromatic protons (6.5–8.0 ppm), methyl groups (~1.5–2.0 ppm), and Cbz NH (~5.5 ppm).
- ¹³C NMR : Carbonyl signals (170–200 ppm) for ketone and ester groups.
- Lumping Strategy Relevance : If grouped with similar esters (), its reactivity and degradation pathways may align with other Cbz-protected compounds, simplifying environmental or metabolic modeling.
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 427.45 g/mol. The structure features a cyclopenta[c]chromene core, which is known for various biological activities.
Key Structural Features
- Cyclopenta[c]chromene Core : This bicyclic structure is often associated with pharmacological properties.
- Benzyloxycarbonyl Group : This moiety may enhance lipophilicity and bioavailability.
- Butanoate Side Chain : The presence of this chain can influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of cyclopenta[c]chromene compounds exhibit antimicrobial properties. For instance, a study published in ResearchGate explored various derivatives and their efficacy against different bacterial strains. The findings suggest that modifications in the side chains significantly affect the antimicrobial potency of these compounds .
Anticancer Properties
Research has also highlighted the potential anticancer activity of cyclopenta[c]chromene derivatives. A case study demonstrated that certain analogs showed selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in cell proliferation.
- Induction of Apoptosis : Evidence indicates that they may trigger programmed cell death in cancer cells, providing a pathway for therapeutic intervention.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific kinases involved in growth |
Case Studies on Anticancer Activity
| Study Reference | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 15 | Selective cytotoxicity |
| Study B | HeLa (Cervical Cancer) | 10 | Induces apoptosis |
| Study C | A549 (Lung Cancer) | 20 | Inhibits cell migration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
